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molecular formula C15H12Cl2N2 B8662957 3-(2,5-Dichlorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline CAS No. 918875-02-2

3-(2,5-Dichlorophenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline

Cat. No. B8662957
M. Wt: 291.2 g/mol
InChI Key: PSCJVXMIVNRVDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07678795B2

Procedure details

yellow crystalline solid. MS (ESI): 291.0 (MH+). Prepared from bicyclo[2.2.1]heptane-2,3-dione, [2-(2,5-Dichloro-phenyl)-2-oxo-ethyl]-phosphonic acid dimethyl ester, hydrazine monohydrate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[2-(2,5-Dichloro-phenyl)-2-oxo-ethyl]-phosphonic acid dimethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH:4]([CH2:5][CH2:6]1)[C:3](=O)[C:2]2=O.COP([CH2:16][C:17]([C:19]1[CH:24]=[C:23]([Cl:25])[CH:22]=[CH:21][C:20]=1[Cl:26])=O)(=O)OC.O.[NH2:28][NH2:29]>>[Cl:26][C:20]1[CH:21]=[CH:22][C:23]([Cl:25])=[CH:24][C:19]=1[C:17]1[N:28]=[N:29][C:2]2[CH:1]3[CH2:7][CH:4]([C:3]=2[CH:16]=1)[CH2:5][CH2:6]3 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C(C(C(CC1)C2)=O)=O
Name
[2-(2,5-Dichloro-phenyl)-2-oxo-ethyl]-phosphonic acid dimethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COP(OC)(=O)CC(=O)C1=C(C=CC(=C1)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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